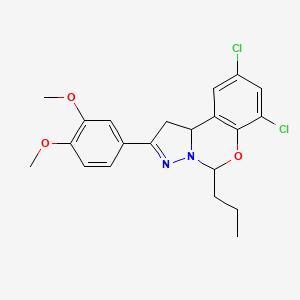
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with the molecular formula C21H22Cl2N2O3 . This compound is known for its unique structure, which includes multiple functional groups such as chloro, methoxy, and diaza-cyclopenta naphthalene. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is typically synthesized in small quantities for laboratory use rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (such as chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents .
Scientific Research Applications
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and overall structure. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Similar structure but with different substituents.
8-CL-4(3,4-DI-Meo-PH)2-P-TOLYL-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Another related compound with variations in the substituents.
Uniqueness
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22Cl2N2O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-4-5-20-25-17(14-9-13(22)10-15(23)21(14)28-20)11-16(24-25)12-6-7-18(26-2)19(8-12)27-3/h6-10,17,20H,4-5,11H2,1-3H3 |
InChI Key |
BRGNUEDQCNLUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















